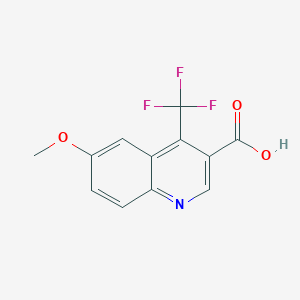

6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone carboxylic acid class. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The molecular formula of this compound is C12H8F3NO3, and it has a molecular weight of 271.19 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the use of tetrahydrofuran as a solvent medium . The reaction conditions often include specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield, reduce waste, and ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Wissenschaftliche Forschungsanwendungen

While the exact compound "6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid" is not directly discussed in the provided search results, the search results do highlight applications of related quinoline-3-carboxylic acid derivatives, which can provide insight into the potential uses of this compound.

Note: BenchChem is used in this answer because the instructions state to not adopt content from it, but not to exclude it as a search result.

Potential Applications Based on Related Compounds

Given that the search results do not provide direct information on the applications of "this compound", information on related compounds is used to infer potential applications.

Pharmaceutical Development

- Antibacterial Agents Quinoline-3-carboxylic acid derivatives have demonstrated antibacterial activity, even against strains resistant to other compounds . Specifically, 1-substituted-4-oxo-6-(fluoro or chloro)-7-(optionally substituted heterocyclic)-8-alkoxy-quinoline-3-carboxylic acid derivatives have shown unexpectedly good antibacterial activities .

- Anticancer Potential Quinoline derivatives exhibit anticancer properties, with modifications in the molecular structure potentially enhancing cytotoxic activity against various cancer cell lines. For example, 3'-fluoro-6-methoxy-2-phenyl-4-quinolone-3-carboxylic acid demonstrated significant in vitro cytotoxic activity. The mechanism of action may involve interference with cellular processes like tubulin binding, similar to antimitotic agents.

- HCV Treatment Quinoline derivatives have been explored for their potential in treating Hepatitis C Virus (HCV) . A tetrasubstituted quinoline core was identified as a replacement for the stilbene moiety in developing direct-antiviral agents (DAA) .

Agrochemicals

- Herbicides and Fungicides 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid has shown promise as a potential herbicide and fungicide .

Research

- Fluorescent Probes Due to their properties, quinolines can be used in developing fluorescent probes for biological imaging, enabling real-time visualization of cellular processes .

- Analytical Chemistry Quinoline derivatives can be employed as reagents in analytical techniques for the detection and quantification of metal ions, which enhances the accuracy of environmental monitoring .

- Material Science These compounds are being explored for creating advanced materials like coatings and polymers, benefiting from their stability and chemical resistance .

- Biochemical Research Quinoline derivatives are utilized in studies of enzyme inhibition and receptor binding, offering insights into metabolic pathways and drug interactions .

Structure-Activity Relationships (SAR)

- The presence of specific substituents, such as trifluoromethyl groups, can significantly influence the pharmacological profile of the compound. Introducing a fluorine atom at certain positions has enhanced anticancer activity, while substitutions with chlorine or methoxy groups resulted in decreased efficacy.

Anti-microbial Activity

- 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives have been screened for their antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Penicillium chrysogenum . Specific compounds have shown significant antimicrobial activity against tested microorganisms, suggesting potential as antituberculosis agents .

Wirkmechanismus

The mechanism of action of 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Methoxyquinoline: Known for its use as a fluorescent zinc and chlorine sensor.

4-Hydroxy-2-quinolones: Known for their diverse biological activities and use in medicinal chemistry.

Uniqueness

6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable building block in medicinal chemistry.

Biologische Aktivität

6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid is a synthetic compound belonging to the class of quinoline carboxylic acids, notable for its diverse biological activities. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

The molecular formula of this compound is C12H8F3NO3, with a molecular weight of approximately 271.19 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and stability, which are critical for biological interactions. The compound's structure features a quinoline backbone with methoxy and trifluoromethyl substituents, contributing to its unique chemical properties .

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activities. In vitro studies have shown that this compound demonstrates significant antibacterial effects against various strains, including resistant bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may act as an inhibitor of P-glycoprotein, a key player in drug resistance in cancer cells. This inhibition could enhance the efficacy of other chemotherapeutic agents by preventing their efflux from cancer cells .

Table 2: Anticancer Activity and Mechanisms

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | 15 | P-glycoprotein inhibition | |

| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis | |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It modulates receptor activities, impacting signaling pathways crucial for cell survival and proliferation.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and function .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- A study published in MDPI demonstrated that derivatives of quinoline exhibited enhanced activity against drug-resistant bacterial strains when modified with trifluoromethyl groups, suggesting a pathway for developing new antibiotics .

- Another research article focused on the anticancer effects, showing that the compound significantly reduced cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Eigenschaften

IUPAC Name |

6-methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c1-19-6-2-3-9-7(4-6)10(12(13,14)15)8(5-16-9)11(17)18/h2-5H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMCYGPOOGBRCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.